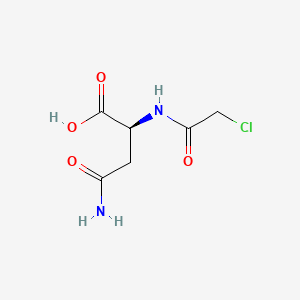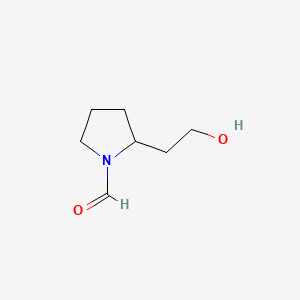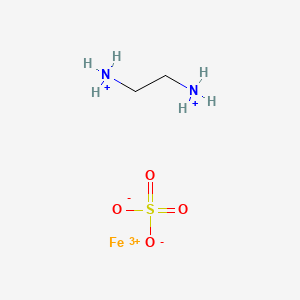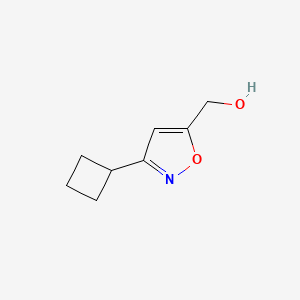
DIMETHYLSILOXANE, ETHYLENE OXIDE BLOCK COPOLYMER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsiloxane, ethylene oxide block copolymer (polysiloxane) belongs to a group of polymeric organosilicon compounds that are commonly referred to as silicones . It is used as a lubricant, leveling aid, anti-fog, and anti-static agent . It is not readily biodegradable, is not expected to bioaccumulate nor be substantially toxic to environmental receptors .
Synthesis Analysis
A poly (dimethylsiloxane)-poly (ethylene oxide) (PDMS-PEO) vinyl terminated block copolymer has been synthesized via a simple hydrosilylation reaction between hydride-terminated PDMS and PEO divinyl ether .Molecular Structure Analysis
The molecular structure of the copolymer consists of a dimethylsiloxane molecular backbone in which some of the methyl groups are replaced by polyalkylenoxy or pyrrolidone groups linked through a propyl group to the silicone atom .Chemical Reactions Analysis
The copolymer has been used in the fabrication of flexible capillary microfluidic channel (FCMC) devices. The m-PDMS was fabricated by blending polydimethylsiloxane-ethylene oxide (60–70%) block copolymer (PDMS-b-PEO) additive with pre-PDMS .Physical And Chemical Properties Analysis
The copolymer is a pale yellow clear viscous liquid with a polyether odor . It has a boiling point of 205°C , a density of 1,007 kg/m3 at 25°C , and a viscosity of 24 mPA s (dynamic) (temperature not provided) .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
117272-76-1 |
|---|---|
Molekularformel |
C15H40O5Si4 |
Molekulargewicht |
412.82 |
IUPAC-Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C15H40O5Si4/c1-16-13-14-17-12-11-15-24(10,19-22(5,6)7)20-23(8,9)18-21(2,3)4/h11-15H2,1-10H3 |
InChI-Schlüssel |
ORMZLCYXFALIGS-UHFFFAOYSA-N |
SMILES |
COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Bromomethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B568199.png)

![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)


![3h-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,1-(3,4-dimethoxyphenyl)-5,6-dihydro-](/img/structure/B568218.png)
